1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride
CAS No.: 51787-76-9
Cat. No.: VC18441652
Molecular Formula: C23H28ClF2NO3
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51787-76-9 |
|---|---|
| Molecular Formula | C23H28ClF2NO3 |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 4-(1,4-dioxa-8-azoniaspiro[4.5]decan-8-yl)-1,1-bis(4-fluorophenyl)butan-1-ol;chloride |
| Standard InChI | InChI=1S/C23H27F2NO3.ClH/c24-20-6-2-18(3-7-20)23(27,19-4-8-21(25)9-5-19)10-1-13-26-14-11-22(12-15-26)28-16-17-29-22;/h2-9,27H,1,10-17H2;1H |
| Standard InChI Key | CKSPFAGBXFEQSV-UHFFFAOYSA-N |
| Canonical SMILES | C1C[NH+](CCC12OCCO2)CCCC(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.[Cl-] |
Introduction
Chemical Identity and Structural Features
1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride belongs to the class of spirocyclic compounds, which are defined by two rings sharing a single atom. Its molecular formula is , with a molar mass of 439.9 g/mol . The parent compound (CID 40131) features a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a butanol chain bearing two 4-fluorophenyl groups at the alpha position, followed by hydrochlorination .
The spirocyclic core consists of a piperidine ring fused with a 1,4-dioxane system, creating a rigid bicyclic structure. This rigidity influences the compound’s conformational stability and interaction with biological targets . The 4-fluorophenyl groups enhance lipophilicity and electronic effects, while the hydrochloride salt improves aqueous solubility.
| Key Structural Properties | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.9 g/mol |
| Parent Compound (CID) | 40131 |
| Core Structure | 1,4-Dioxa-8-azaspiro[4.5]decane |
| Substituents | Alpha,alpha-bis(4-fluorophenyl)butanol hydrochloride |
Synthetic Pathways and Methodologies
The synthesis of this compound involves multi-step organic transformations, beginning with the preparation of the spirocyclic core and proceeding through sequential functionalization.
Synthesis of the Spirocyclic Core
The 1,4-dioxa-8-azaspiro[4.5]decane core (CAS 177-11-7) is synthesized via a ketalization reaction. Piperidin-4-one is treated with ethylene glycol under acidic conditions to form the dioxolane ring, yielding the spirocyclic intermediate . This step typically employs para-toluenesulfonic acid (PTSA) as a catalyst, achieving moderate yields .
Functionalization with Fluorophenyl and Butanol Groups
The core is subsequently alkylated with 4,4-bis(4-fluorophenyl)-4-hydroxybutyl chloride in the presence of a base such as sodium hydride. This introduces the alpha,alpha-bis(4-fluorophenyl)butanol moiety . Final hydrochlorination using hydrogen chloride in a polar solvent (e.g., ethanol) yields the target compound .
Challenges in synthesis include steric hindrance during alkylation and the need for strict temperature control to prevent decomposition of the fluorophenyl groups.
Physicochemical Properties
The compound exhibits a balance of lipophilic and hydrophilic characteristics due to its structural components. The spirocyclic core contributes to a density of 1.117 g/mL and boiling point of 108–111°C at 26 mmHg . The hydrochloride salt enhances water solubility, though the compound remains partly miscible in organic solvents like dichloromethane and ethyl acetate .
| Property | Value |
|---|---|
| Density | 1.117 g/mL at 20°C |
| Boiling Point | 108–111°C at 26 mmHg |
| Water Solubility | Partly miscible |
| Refractive Index | |
| pKa | 10.92 (predicted) |
The fluorophenyl groups impart UV absorption maxima at 260–280 nm, useful for analytical quantification.
Biological Activities and Applications
Fungicidal Activity
A patent (US20120225877A1) discloses derivatives of 1,4-dioxa-8-azaspiro[4.5]decane as broad-spectrum fungicides . Compounds with fluorophenyl substituents demonstrate 40–100% inhibition against pathogens such as Pyricularia oryzae and Fusarium oxysporum at 500 ppm concentrations . The mechanism likely involves disruption of fungal membrane integrity via interaction with sterol biosynthesis enzymes .
| Pathogen | Inhibition (%) |
|---|---|
| Pyricularia oryzae | 95–100 |
| Rhizoctonia solani | 80–90 |
| Fusarium oxysporum | 70–85 |
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